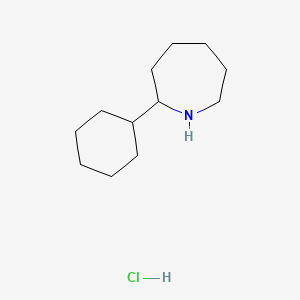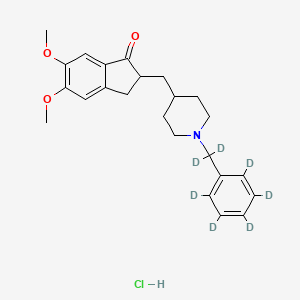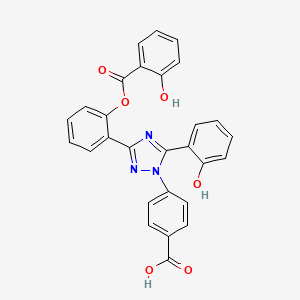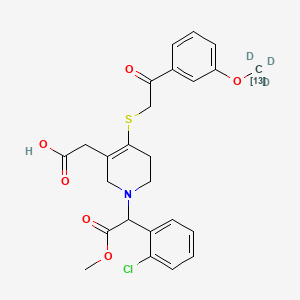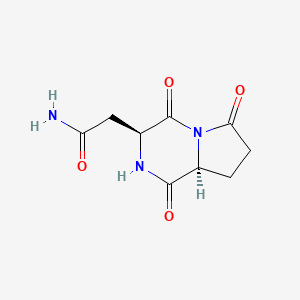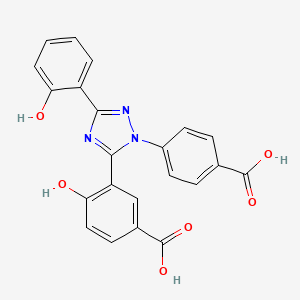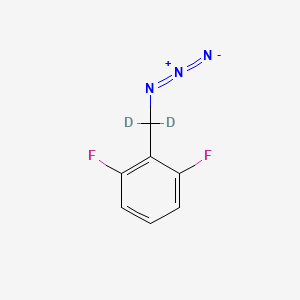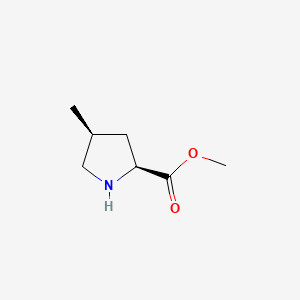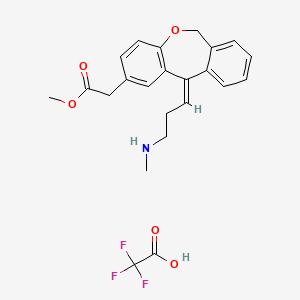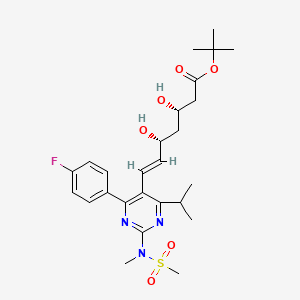
Parbendazole-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Parbendazole-d3 is a deuterium-labeled derivative of Parbendazole, a benzimidazole carbamate. This compound is primarily used as an anthelmintic agent, meaning it is effective against parasitic worms. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of Parbendazole, providing insights into its behavior in biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Parbendazole-d3 involves the incorporation of deuterium atoms into the Parbendazole molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The general synthetic route includes:
Starting Material: The synthesis begins with the preparation of the benzimidazole core.
Deuterium Incorporation: Deuterium is introduced through catalytic hydrogenation or deuterium exchange reactions.
Final Assembly: The labeled benzimidazole is then coupled with a carbamate group to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the benzimidazole core.
Deuterium Labeling: Efficient incorporation of deuterium using industrial-grade catalysts.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions: Parbendazole-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its parent benzimidazole form.
Substitution: Nucleophilic substitution reactions can modify the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Parent benzimidazole.
Substitution Products: Various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
Parbendazole-d3 has a wide range of scientific research applications:
Chemistry: Used as a tracer in studying the pharmacokinetics and metabolic pathways of Parbendazole.
Biology: Helps in understanding the interaction of Parbendazole with biological molecules.
Medicine: Investigated for its potential therapeutic effects in treating diseases like acute myeloid leukemia and head and neck squamous cell carcinoma
Industry: Employed in the development of new anthelmintic drugs and in veterinary medicine.
Mecanismo De Acción
Parbendazole-d3 exerts its effects by inhibiting microtubule assembly. It binds to tubulin, a protein that forms microtubules, and prevents its polymerization. This disruption of microtubule formation leads to the destabilization of the cytoskeleton, ultimately causing cell death. The molecular targets include tubulin and associated proteins involved in cell division and intracellular transport .
Comparación Con Compuestos Similares
Albendazole: Another benzimidazole carbamate with similar anthelmintic properties.
Mebendazole: Shares the same mechanism of action but differs in its pharmacokinetic profile.
Fenbendazole: Used in veterinary medicine with a broader spectrum of activity.
Uniqueness of Parbendazole-d3:
Deuterium Labeling: The incorporation of deuterium atoms makes this compound unique, as it allows for detailed pharmacokinetic studies.
This compound stands out due to its unique labeling and specific applications in scientific research, making it a valuable compound in both medicinal chemistry and pharmacological studies.
Propiedades
Número CAS |
1613439-58-9 |
|---|---|
Fórmula molecular |
C13H17N3O2 |
Peso molecular |
250.316 |
Nombre IUPAC |
trideuteriomethyl N-(6-butyl-1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C13H17N3O2/c1-3-4-5-9-6-7-10-11(8-9)15-12(14-10)16-13(17)18-2/h6-8H,3-5H2,1-2H3,(H2,14,15,16,17)/i2D3 |
Clave InChI |
YRWLZFXJFBZBEY-BMSJAHLVSA-N |
SMILES |
CCCCC1=CC2=C(C=C1)N=C(N2)NC(=O)OC |
Sinónimos |
N-(6-Butyl-1H-benzimidazol-2-yl)carbamic Acid Methyl Ester-d3; 5-Butyl-2-(carbomethoxyamino)benzimidazole-d3; Helatac-d3; Helmatac-d3; Methyl (5-butyl-1H-benzimidazol-2-yl)carbamate-d3; Methyl 5(6)-butyl-2-benzimidazolecarbamate-d3; Methyl 5-butylben |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


